molecular formula C12H18ClNS B2402884 2-(Chloromethyl)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrobenzo[d]thiazole CAS No. 1565089-25-9

2-(Chloromethyl)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrobenzo[d]thiazole

Cat. No.: B2402884
CAS No.: 1565089-25-9
M. Wt: 243.79
InChI Key: YAFOYQWSVIMFBR-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrobenzo[d]thiazole is a heterocyclic organic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science . This compound features a thiazole ring fused with a benzene ring, and it is substituted with a chloromethyl group and four methyl groups, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrobenzo[d]thiazole typically involves the reaction of appropriate thiazole precursors with chlorinating agents. One common method involves the reaction of a thiazole derivative with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction is carried out under anhydrous conditions and at low temperatures to prevent side reactions and decomposition.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors to ensure high yield and purity. The use of oligomeric polyethers during distillation can help in obtaining pure this compound by preventing decomposition during the distillation process .

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrobenzo[d]thiazole undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, and alcohols.

    Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: Reduction of the thiazole ring can lead to the formation of dihydrothiazole derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of azido, thiol, or alkoxy derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of dihydrothiazole derivatives.

Scientific Research Applications

2-(Chloromethyl)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrobenzo[d]thiazole has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Chloromethyl)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrobenzo[d]thiazole is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its tetramethyl substitution provides steric hindrance, affecting its interaction with biological targets and making it a valuable compound for drug development and industrial applications.

Properties

IUPAC Name

2-(chloromethyl)-5,5,7,7-tetramethyl-4,6-dihydro-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClNS/c1-11(2)5-8-10(12(3,4)7-11)15-9(6-13)14-8/h5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAFOYQWSVIMFBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(C1)(C)C)SC(=N2)CCl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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